molecular formula C15H12ClN5O B5847113 2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B5847113
M. Wt: 313.74 g/mol
InChI Key: BUFYTIXEWYZIRW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a chemical compound that features a chlorophenyl group and a tetrazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acylation Reaction: The tetrazole derivative is then acylated using 2-(4-chlorophenyl)acetyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Replacement of the chlorine atom with nucleophiles such as hydroxide or amine groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its tetrazole and chlorophenyl groups.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets, potentially serving as a lead compound in the development of new therapeutics.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Shares the chlorophenyl group but has a triazole ring instead of a tetrazole ring.

    4-(4-chlorophenyl)-2-phenyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butanenitrile: Contains a similar chlorophenyl group but differs in the overall structure and functional groups.

Uniqueness

2-(4-chlorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of both a tetrazole ring and a chlorophenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-12-6-4-11(5-7-12)8-15(22)18-13-2-1-3-14(9-13)21-10-17-19-20-21/h1-7,9-10H,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFYTIXEWYZIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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